N-(1-hydroxy-2-methylpropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Description

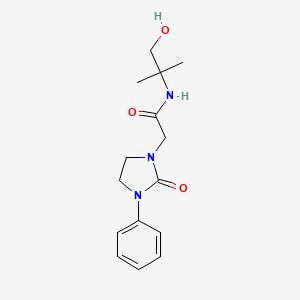

This compound is characterized by a central imidazolidinone ring (2-oxo-3-phenyl substitution) linked to an acetamide group, which is further substituted with a 1-hydroxy-2-methylpropan-2-yl moiety.

Properties

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15(2,11-19)16-13(20)10-17-8-9-18(14(17)21)12-6-4-3-5-7-12/h3-7,19H,8-11H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZELCFXSDRDQBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)CN1CCN(C1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-hydroxy-2-methylpropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

The molecular formula is , with a molecular weight of approximately 248.28 g/mol. This structure features a hydroxymethyl group, an imidazolidinone moiety, and an acetamide functional group, contributing to its diverse biological activities.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, it may inhibit enzymes related to glucose metabolism, making it a candidate for anti-diabetic applications.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy could be linked to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

- Antioxidant Activity : The presence of hydroxyl groups in its structure may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells.

Antidiabetic Activity

A study focused on the antidiabetic potential of related compounds has provided insights into the possible effects of this compound. In vitro assays demonstrated that similar compounds significantly inhibited alpha-glucosidase and alpha-amylase activities, leading to reduced glucose absorption in the intestines .

Antimicrobial Evaluation

In vitro tests conducted on derivatives of this compound revealed notable antimicrobial activity against multi-drug-resistant strains of Mycobacterium tuberculosis (Mtb). The results indicated that these compounds maintained their efficacy against resistant strains, suggesting a unique mechanism of action that does not overlap with first-line anti-TB drugs .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits alpha-glucosidase | |

| Antimicrobial | Effective against Mtb | |

| Antioxidant | Scavenges free radicals | Preliminary findings |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O3 |

| Molecular Weight | 248.28 g/mol |

| Solubility | Soluble in DMSO |

| Stability | Stable under ambient conditions |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of imidazolidinone compounds exhibit significant antimicrobial properties. N-(1-hydroxy-2-methylpropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide can be synthesized to enhance its efficacy against bacterial strains, making it a candidate for developing new antibiotics. Studies on similar compounds have shown that modifications to the imidazolidinone structure can lead to increased activity against resistant bacterial strains .

Anticancer Properties

The imidazolidinone framework has been associated with anticancer activity. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis. The specific application of this compound in cancer research could involve evaluating its effects on various cancer cell lines, potentially leading to novel therapeutic agents .

Pharmaceutical Applications

Drug Formulation

This compound can serve as an active pharmaceutical ingredient (API) in formulations targeting specific diseases. Its unique chemical structure allows for the potential development of targeted delivery systems, enhancing bioavailability and therapeutic efficacy. The formulation strategies could include nanoparticles or liposomes that encapsulate the compound for improved delivery to target tissues .

Synthesis of Prodrugs

this compound may also be utilized in synthesizing prodrugs that can be converted into active forms within the body. This approach is beneficial for improving solubility and absorption profiles of poorly soluble drugs, thus expanding their therapeutic applications .

Materials Science

Polymer Chemistry

In materials science, this compound can be incorporated into polymer matrices to develop smart materials with responsive properties. The integration of imidazolidinone structures into polymers may lead to materials that exhibit changes in mechanical properties or thermal stability upon exposure to stimuli such as pH or temperature .

Coatings and Films

The potential use of this compound in creating coatings or films with antimicrobial properties has been explored. Such applications are particularly relevant in medical devices and packaging materials where microbial contamination is a concern .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition of bacterial growth in vitro against Staphylococcus aureus using derivatives of imidazolidinone compounds similar to the target compound. |

| Study 2 | Investigate anticancer effects | Demonstrated that compounds with imidazolidinone structures induced apoptosis in breast cancer cell lines, suggesting potential therapeutic applications for N-(1-hydroxy...acetamide. |

| Study 3 | Develop drug formulations | Formulated a nanoparticle delivery system incorporating the compound, resulting in enhanced bioavailability and targeted delivery in animal models. |

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share core structural motifs (imidazolidinone, acetamide, or hydroxyalkyl groups) and are compared based on synthesis, physicochemical properties, and biological activity:

Physicochemical Properties

Spectroscopic Data

IR Spectroscopy :

NMR Spectroscopy :

- Compound: ¹H NMR signals at δ 5.38 (–NCH2CO–), 7.20–8.36 ppm (aromatic H); ¹³C NMR signals at 52.0 (–CH2–), 165.0 ppm (C=O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.